molecular formula C22H22FN3O4S B2947222 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-58-4

1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2947222
CAS No.: 862763-58-4
M. Wt: 443.49
InChI Key: VXLDRULRBNBITD-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a heterocyclic molecule featuring a central 1,3-oxazole ring substituted with a 4-fluorobenzenesulfonyl group at position 4 and a 4-methylphenyl group at position 2. This compound’s sulfonyl group may enhance electron-withdrawing properties, influencing reactivity and binding interactions, while the 4-methylphenyl substituent contributes steric bulk and lipophilicity .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-14-2-4-16(5-3-14)20-25-21(31(28,29)18-8-6-17(23)7-9-18)22(30-20)26-12-10-15(11-13-26)19(24)27/h2-9,15H,10-13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLDRULRBNBITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfonyl group: This step typically involves the reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride.

    Formation of the piperidine ring: This can be done through a series of reactions involving the appropriate amine precursors.

    Final coupling: The final step involves coupling the piperidine intermediate with the oxazole-sulfonyl intermediate under suitable conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It is used in studies investigating its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring can interact with nucleic acids, affecting their stability and function. The piperidine ring can enhance the compound’s binding affinity to specific receptors.

Comparison with Similar Compounds

Phosphoryl-Containing Analogs

Compounds such as 1-[4-hydroxy(ethoxy)phosphoryl-(4-methylphenyl)-1,3-oxazol-5-yl]piperidin-4-carboxylic acid () replace the sulfonyl group with a phosphoryl moiety. These analogs are often synthesized as sodium salts (e.g., via reaction with NaHCO₃) to improve aqueous solubility.

Sulfonyl Variants with Heterocyclic Modifications

  • 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (): This compound substitutes the piperidine-4-carboxamide with a 4-methylpiperazine group, enhancing basicity.
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ():
    The addition of a bromophenylsulfonyl group and a thioacetamide side chain increases molecular weight (MW: ~585 vs. target compound’s ~473) and lipophilicity, which could impact blood-brain barrier penetration .

Piperidine-4-Carboxamide Derivatives

1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ()

This analog lacks the oxazole ring, instead directly linking the 4-fluorobenzenesulfonyl group to the piperidine-carboxamide.

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides ()

These compounds feature a sulfamoylbenzoyl group instead of fluorobenzenesulfonyl. The sulfamoyl moiety is a known pharmacophore in carbonic anhydrase inhibitors, suggesting divergent biological targets. Structural data (e.g., NMR, IR) indicate robust hydrogen-bonding networks, which may enhance target affinity .

Morpholine and Piperazine Analogs

  • 4-{2-(4-Methylphenyl)-4-[(4-Methylphenyl)sulfonyl]-1,3-Oxazol-5-yl}morpholine ():
    Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bond acceptor capacity. This modification could improve solubility but reduce membrane permeability .

Structural and Physicochemical Comparison Table

Compound Name Key Substituents Molecular Weight Key Differences vs. Target Compound
Target Compound 4-Fluorobenzenesulfonyl, 4-methylphenyl, piperidine-carboxamide ~473 Reference standard
1-[4-Hydroxy(ethoxy)phosphoryl...piperidin-4-carboxylic acid (Na salt) Phosphoryl, sodium salt ~450 Increased solubility; phosphoryl vs. sulfonyl
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl...piperazine 2-Chlorophenyl, 4-methylpiperazine ~485 Piperazine ring; altered basicity
1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide Phenylethyl side chain ~419 No oxazole; simplified structure
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Sulfamoylbenzoyl ~486 Carbonic anhydrase-targeting pharmacophore

Key Findings and Implications

  • Sulfonyl vs. Phosphoryl Groups : Sulfonyl-containing compounds (e.g., target compound, ) exhibit moderate lipophilicity suitable for peripheral targets, while phosphoryl analogs () prioritize solubility.
  • Heterocyclic Modifications : Piperazine/morpholine substitutions () alter electronic properties and binding pocket compatibility compared to piperidine.
  • Biological Testing : Preliminary data () suggest sodium salts are prioritized for in vitro assays, but target compound derivatives may require optimization for in vivo stability.

Biological Activity

1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H19FN2O3S
  • Molecular Weight : 372.42 g/mol
  • Structure : Contains a piperidine ring, an oxazole moiety, and a sulfonyl group.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific biological activities related to this compound.

Antibacterial Activity

Recent studies have shown that compounds with oxazole and piperidine structures possess significant antibacterial properties. For instance:

  • Study Findings : A series of oxazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Mechanism : The antibacterial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound is also evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have been shown to inhibit AChE effectively. In one study, derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential compared to standard drugs .

Table 2: Enzyme Inhibition IC50 Values

CompoundEnzyme TypeIC50 Value (µM)
Compound DAcetylcholinesterase0.63
Compound EUrease2.14
Compound FCarbonic Anhydrase5.00

Case Studies

  • Case Study on Antibacterial Effects : A research team synthesized various oxazole derivatives and tested their antibacterial effects against multiple strains. The results indicated that the presence of a sulfonyl group significantly enhanced antibacterial activity.
  • Case Study on Enzyme Inhibition : Another study focused on the inhibition of urease by similar compounds, revealing that modifications in the piperidine structure could lead to improved inhibition rates.

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